Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a furan ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. These intermediates are then subjected to sulfonylation and subsequent coupling with piperidine derivatives. Common synthetic methods include:
Microwave-Assisted Synthesis: This method involves the use of microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Free Radical Cyclization: This method is used to construct complex benzofuran derivatives through a unique free radical cyclization cascade.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit rapid sodium ion influx in myocardial conduction fibers, reducing conduction velocity and treating arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of oxygen.
Benzofuran Derivatives: Compounds with similar benzofuran core structures but different substituents.
Uniqueness
Benzofuran-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone is unique due to its combination of benzofuran, furan, and piperidine rings, which confer distinct biological activities and chemical properties. This unique structure allows for diverse applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c21-19(18-12-14-4-1-2-6-17(14)25-18)20-9-7-16(8-10-20)26(22,23)13-15-5-3-11-24-15/h1-6,11-12,16H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIVXPDZFLRRFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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